![molecular formula C24H20N4O2S B11978720 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)
1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials may include phenylethylamine, phenylsulfonyl chloride, and pyrroloquinoxaline derivatives. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is C24H20N4O2S with a molecular weight of 420.50 g/mol. The compound features a complex structure that includes a pyrroloquinoxaline backbone, which is known for its bioactive properties.
Antitumor Activity
Research indicates that derivatives of pyrroloquinoxaline compounds exhibit significant antitumor activity. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders such as depression and anxiety. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly by inhibiting the reuptake of biogenic amines like dopamine and serotonin. This mechanism positions it as a candidate for further development in the treatment of mood disorders.
Autoimmune Diseases
Recent findings have highlighted the role of this compound in modulating immune responses. It has been shown to affect T-helper cell differentiation, particularly Th17 cells, which are implicated in autoimmune diseases like rheumatoid arthritis and psoriasis. The compound's ability to act as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t) makes it a promising candidate for therapeutic applications in these conditions .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that the compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways .
Case Study 2: Neurological Modulation
In a controlled animal study, the administration of the compound resulted in improved behavioral outcomes in models of depression. The study reported enhanced levels of serotonin and norepinephrine in treated subjects compared to controls .
Case Study 3: Immune Response Regulation
Research involving mouse models indicated that treatment with this compound led to a significant reduction in inflammatory markers associated with autoimmune diseases. This suggests its potential as a therapeutic agent for managing such conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the phenylethyl and phenylsulfonyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H20N4O2S
- Molecular Weight : 372.46 g/mol
- Chemical Structure : It features a pyrroloquinoxaline core with a phenylsulfonyl group and a phenylethyl substituent.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to apoptosis in cancer cells.
- Receptor Modulation : The compound acts on various receptors, including serotonin receptors and possibly others involved in neuropharmacology.
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent:
- Apoptosis Induction : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. For instance, it exhibited half-maximal effective concentration (EC50) values ranging from 400 to 700 nM against human solid tumor-derived cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Inhibition of Pathogenic Bacteria : Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.
Study 1: Anticancer Efficacy
A study focused on the structure-activity relationship (SAR) of related compounds indicated that modifications to the pyrroloquinoxaline scaffold could enhance anticancer activity. The study found that certain derivatives had significantly lower EC50 values, suggesting that structural optimization could improve efficacy against cancer cells .
Study 2: Receptor Interaction
Another research effort explored the interaction of this compound with serotonin receptors. It was found to act as an antagonist at specific receptor subtypes, leading to a decrease in serotonin-mediated signaling pathways. This interaction could have implications for treating disorders related to serotonin dysregulation .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C24H20N4O2S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C24H20N4O2S/c1-16(17-10-4-2-5-11-17)28-23(25)22(31(29,30)18-12-6-3-7-13-18)21-24(28)27-20-15-9-8-14-19(20)26-21/h2-16H,25H2,1H3 |
InChI Key |
JSYZJIHCFGAAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N |
Origin of Product |
United States |
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